molecular formula C8H19NO B1285023 3-Amino-4-ethyl-hexan-1-ol CAS No. 945723-37-5

3-Amino-4-ethyl-hexan-1-ol

Cat. No. B1285023
CAS RN: 945723-37-5
M. Wt: 145.24 g/mol
InChI Key: SCFIYJQBLADDGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the compound mentioned in the first paper, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl cyclohexene carboxylate precursor using ammonium acetate in glacial acetic acid . This method indicates that a similar approach could potentially be applied to synthesize "3-Amino-4-ethyl-hexan-1-ol," starting from an appropriate cyclohexene derivative and using suitable reagents to introduce the amino and ethyl groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. The first paper reports the crystal structure of a cyclohexadiene derivative, which crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond . This information suggests that "3-Amino-4-ethyl-hexan-1-ol" could also exhibit specific intramolecular interactions, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. Although the papers do not directly address the chemical reactions of "3-Amino-4-ethyl-hexan-1-ol," they provide insights into the reactivity of structurally related compounds. For instance, the presence of amino groups in both compounds discussed in the papers suggests that "3-Amino-4-ethyl-hexan-1-ol" may also engage in hydrogen bonding and nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. The papers describe the characterization of synthesized compounds using techniques like FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) . These methods could be applied to "3-Amino-4-ethyl-hexan-1-ol" to determine its properties. Additionally, the crystallographic data provided in the papers, including space group, unit-cell parameters, and hydrogen bonding patterns, can be used to predict the solid-state properties of "3-Amino-4-ethyl-hexan-1-ol" .

Mechanism of Action

The mechanism of action for this compound is not specified as it may vary depending on its application. It’s important to note that the mechanism of action would depend on the context in which this compound is used .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and ensuring adequate ventilation during handling .

properties

IUPAC Name

3-amino-4-ethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-7(4-2)8(9)5-6-10/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFIYJQBLADDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588749
Record name 3-Amino-4-ethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945723-37-5
Record name 3-Amino-4-ethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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